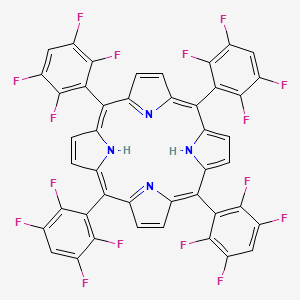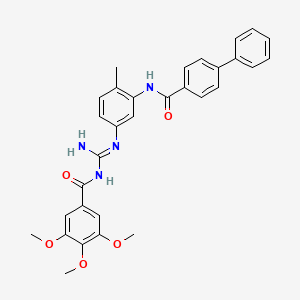
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Übersicht
Beschreibung
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is a synthetic porphyrin compound known for its unique structural and electronic properties. This compound is part of the larger family of porphyrins, which are macrocyclic molecules composed of four pyrrole subunits interconnected via methine bridges. The presence of fluorine atoms in the phenyl groups enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,5,6-tetrafluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .
Analyse Chemischer Reaktionen
Types of Reactions
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various porphyrin derivatives, such as porpholactones and metalloporphyrins, which have applications in catalysis, materials science, and biomedical research .
Wissenschaftliche Forschungsanwendungen
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine involves its ability to interact with various molecular targets through its porphyrin ring. The compound can coordinate with metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions are mediated by the nitrogen atoms in the porphyrin ring, which serve as coordination sites for metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meso-tetraphenylporphyrin: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Meso-tetrakis(pentafluorophenyl)porphyrin: Contains additional fluorine atoms, which further enhance its stability and reactivity.
Meso-tetra(2,6-difluorophenyl)porphine: Has fluorine atoms in different positions, affecting its structural and electronic properties.
Uniqueness
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms, which provides a balance between stability and reactivity. This makes it particularly suitable for applications that require both robust chemical properties and high reactivity .
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDUKFMYDJDZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H14F16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)





